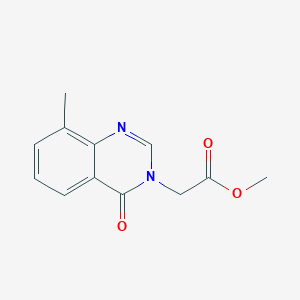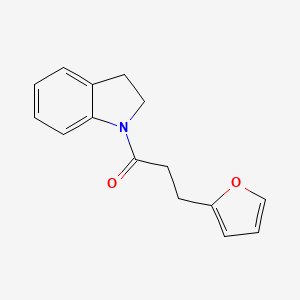
5-bromo-N-prop-2-ynylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-prop-2-ynylthiophene-3-carboxamide (BPYC) is a synthetic compound used in scientific research for its unique biochemical and physiological effects. BPYC is a member of the thiophene family and has been synthesized by various methods.
Wirkmechanismus
5-bromo-N-prop-2-ynylthiophene-3-carboxamide inhibits the activity of HDACs by binding to their active site, which prevents the deacetylation of histones. This results in the accumulation of acetylated histones, which can lead to changes in gene expression. 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial effects. 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of HDACs. Additionally, 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-prop-2-ynylthiophene-3-carboxamide in lab experiments is its ability to inhibit the activity of HDACs, which can lead to changes in gene expression. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 5-bromo-N-prop-2-ynylthiophene-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs based on the inhibition of HDACs. Another area of interest is the development of new antibiotics based on the anti-microbial properties of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide. Additionally, further research is needed to determine the potential toxicity of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide and its effects on various biological processes.
Synthesemethoden
5-bromo-N-prop-2-ynylthiophene-3-carboxamide can be synthesized by various methods, including the reaction of 5-bromo-3-thiophenecarboxylic acid with propargylamine, followed by cyclization. Another method involves the reaction of 5-bromo-3-thiophenecarboxylic acid with propargyl alcohol, followed by dehydration. Both methods result in the formation of 5-bromo-N-prop-2-ynylthiophene-3-carboxamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been used in scientific research for its unique properties, including its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition by 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has been shown to have anti-cancer effects. 5-bromo-N-prop-2-ynylthiophene-3-carboxamide has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-bromo-N-prop-2-ynylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-2-3-10-8(11)6-4-7(9)12-5-6/h1,4-5H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMZDWFPNYZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-ynylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)


![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)


![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)

![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)